5-N-Acetylardeemin

Description

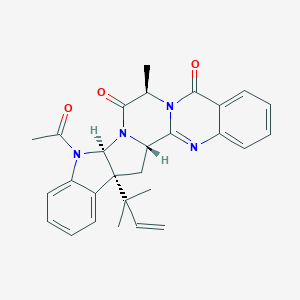

Structure

3D Structure

Properties

IUPAC Name |

(1S,12R,15R,23R)-16-acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3/t16-,22+,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLQWSBGQKPGCF-YWDSKPHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148441-26-3 | |

| Record name | 5-N-Acetylardeemin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148441263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Core Mechanism of 5-N-Acetylardeemin: A Technical Guide to its Action as a Multidrug Resistance Reversal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-N-Acetylardeemin, a novel heterocyclic compound, has emerged as a significant agent in overcoming multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its role as a potent inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2. By inhibiting this efflux pump, this compound restores the intracellular concentration and efficacy of co-administered chemotherapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of the ABCG2 Efflux Pump

The primary mechanism of action of this compound is the direct inhibition of the ABCG2 transporter protein.[1] ABCG2 is a key member of the ABC transporter superfamily, which utilizes the energy from ATP hydrolysis to actively extrude a wide range of substrates, including many chemotherapeutic drugs, from the intracellular environment. This efflux mechanism is a major contributor to the phenomenon of multidrug resistance in cancer, where tumor cells become insensitive to a variety of structurally and functionally diverse anticancer agents.

This compound and its derivatives act as modulators of ABCG2, effectively blocking its transport function.[1] This inhibition leads to an increased intracellular accumulation of cytotoxic drugs that are substrates of ABCG2, thereby restoring their therapeutic efficacy in resistant cancer cells.[2][3]

Signaling and Interaction Pathway

The interaction of this compound with the ABCG2 transporter is a direct molecular event rather than an indirect modulation of a complex signaling cascade. The following diagram illustrates the fundamental mechanism.

Caption: Mechanism of ABCG2 inhibition by this compound.

Quantitative Data

The efficacy of this compound and its derivatives in reversing multidrug resistance has been quantified in several studies. The following tables summarize the key findings.

Table 1: Reversal of Adriamycin Resistance by (-)-5-N-Acetylardeemin

| Cell Line | Drug Treatment | Reversal Fold |

| MCF-7/Adr (human breast cancer) | 10 µmol/L (-)-5-N-Acetylardeemin | 10.8[2] |

| A549/Adr (human non-small cell lung cancer) | 10 µmol/L (-)-5-N-Acetylardeemin | 20.1[2] |

Table 2: Structure-Activity Relationship of this compound Derivatives as ABCG2 Inhibitors

A study involving the synthesis and evaluation of sixteen 2-, 3-, and 13-substituted derivatives of this compound (1a) revealed important structure-activity relationships.[1]

| Derivative | Key Structural Feature | ABCG2 Inhibitory Effect (relative to 1a) |

| 1m | 4-tolyl substituent at the C-13 position | Most potent inhibition[1] |

| General Trend | Electron-rich aryl moiety as the 13-substituent | Increased inhibitory activity[1] |

Experimental Protocols

The primary method for evaluating the ABCG2 inhibitory activity of this compound and its derivatives is the Hoechst 33342 Accumulation Assay .

Principle:

Hoechst 33342 is a fluorescent dye and a known substrate of the ABCG2 transporter. In cells overexpressing ABCG2, the dye is actively effluxed, resulting in low intracellular fluorescence. In the presence of an ABCG2 inhibitor, the efflux is blocked, leading to the accumulation of Hoechst 33342 inside the cells and a corresponding increase in fluorescence, which can be quantified using flow cytometry or a fluorescence microplate reader.

Detailed Methodology:

-

Cell Culture:

-

Use a cell line that overexpresses ABCG2 (e.g., Flp-In-293/ABCG2, MCF-7/Adr, or A549/Adr) and a corresponding parental cell line as a negative control.

-

Culture the cells in appropriate media and conditions until they reach the desired confluency.

-

-

Cell Preparation:

-

Harvest the cells using a non-enzymatic cell dissociation solution to maintain cell surface protein integrity.

-

Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

-

Resuspend the cells in the assay buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

-

Inhibition Assay:

-

Aliquot the cell suspension into flow cytometry tubes or a 96-well plate.

-

Add the test compounds (this compound or its derivatives) at various concentrations. Include a known ABCG2 inhibitor (e.g., Ko143) as a positive control and a vehicle control (e.g., DMSO).

-

Incubate the cells with the compounds for a specified period (e.g., 30 minutes at 37°C).

-

-

Hoechst 33342 Staining:

-

Add Hoechst 33342 to each sample to a final concentration of 5 µM.

-

Incubate the cells for a further period (e.g., 60 minutes at 37°C) in the dark.

-

-

Data Acquisition:

-

Flow Cytometry:

-

Analyze the cells on a flow cytometer.

-

Excite the Hoechst 33342 dye with a UV laser (e.g., 355 nm) and detect the emission using a blue filter (e.g., 450/50 nm bandpass).

-

Collect data for at least 10,000 events per sample.

-

-

Fluorescence Microplate Reader:

-

Measure the fluorescence intensity using appropriate excitation and emission wavelengths.

-

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity (MFI) for each sample.

-

Normalize the MFI of the treated cells to the MFI of the vehicle-treated cells.

-

Plot the normalized fluorescence against the compound concentration to determine the EC50 or IC50 values.

-

Experimental Workflow Diagram

Caption: Workflow for the Hoechst 33342 accumulation assay.

Conclusion

This compound represents a promising scaffold for the development of potent multidrug resistance reversal agents. Its well-defined mechanism of action, centered on the direct inhibition of the ABCG2 transporter, provides a clear rationale for its therapeutic potential in combination with conventional chemotherapy. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development in this area. Future investigations may focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on preclinical and clinical evaluations to translate these findings into effective cancer therapies.

References

- 1. Synthesis and ABCG2 inhibitory evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Reversal effect and its mechanism of (- )-5-N-acetylardeemin on adriamycin resistance in multidrug-resistant cancer cells A549/Adr and MCF-7/Adr] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

5-N-Acetylardeemin: A Fungal Metabolite Reversing Multidrug Resistance in Cancer

An In-depth Technical Guide on the Discovery, Origin, and Mechanism of Action of 5-N-Acetylardeemin

Executive Summary

This compound is a potent, hexacyclic peptidyl alkaloid of fungal origin that has garnered significant interest within the scientific community for its ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and mechanism of action of this compound, with a focus on the experimental protocols and quantitative data that underpin our current understanding of this promising molecule. Detailed methodologies for the fermentation of the producing organism, isolation of the compound, and assessment of its biological activity are presented. Furthermore, the biosynthetic pathway and its role in the inhibition of P-glycoprotein-mediated drug efflux are visually represented through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound and its derivatives as adjunctive therapies in cancer treatment.

Discovery and Origin

This compound is a natural product belonging to the ardeemin family of secondary metabolites.[1] It was first discovered as part of a screening program aimed at identifying compounds capable of overcoming multidrug resistance in tumor cells.[1][2]

Producing Organism

The source of this compound is a fungal strain identified as Aspergillus fischeri var. brasiliensis, specifically the strain designated AB 1826M-35.[1][2] This fungus was isolated from a soil sample collected in Brazil, highlighting the rich biodiversity of terrestrial microorganisms as a source of novel therapeutic agents.[1]

Taxonomy of the Producing Organism

Taxonomic studies of the producing fungal culture confirmed its identity as Aspergillus fischeri var. brasiliensis.[1] This identification was based on morphological and cultural characteristics of the fungus.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated through genomic and biochemical studies, revealing a highly efficient two-enzyme pathway.[3] The biosynthesis is governed by the ardABC gene cluster within Aspergillus fischeri.[1][3]

The key steps in the biosynthesis are as follows:

-

Nonribosomal Peptide Synthesis: The process is initiated by a trimodular nonribosomal peptide synthetase (NRPS) encoded by the ardA gene.[3] This large enzyme (approximately 430 kDa) sequentially activates and links three precursor molecules: anthranilate, L-alanine, and L-tryptophan.[3] This enzymatic assembly results in the formation of a tricyclic fumiquinazoline regioisomer known as ardeemin FQ.[3]

-

Prenylation and Cyclization: The second key enzyme, a prenyltransferase encoded by the ardB gene, catalyzes the subsequent transformation of ardeemin FQ.[3] This enzyme utilizes dimethylallyl diphosphate to prenylate the C2 position of the tryptophan-derived indole moiety of ardeemin FQ. This is followed by an intramolecular capture by an amide nitrogen of the fumiquinazoline ring, leading to the formation of the characteristic hexacyclic ardeemin scaffold.[3]

-

N-Acetylation: The final step to yield this compound involves the N-acetylation of the ardeemin core.

The following diagram illustrates the biosynthetic pathway of this compound:

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Aspergillus fischeri var. brasiliensis AB 1826M-35

The production of this compound is achieved through submerged fermentation of Aspergillus fischeri var. brasiliensis AB 1826M-35.[1] While the specific, detailed protocol from the original discovery is not fully available in the public domain, a representative protocol based on fermentation of similar Aspergillus species for secondary metabolite production is outlined below.[4]

Inoculum Development:

-

A vegetative inoculum is initiated by transferring spores from a stock culture of Aspergillus fischeri var. brasiliensis AB 1826M-35 to a seed medium.

-

The seed medium typically consists of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract), and essential minerals.

-

The seed culture is incubated at 28°C with continuous agitation (e.g., 180 rpm) for 48-72 hours.[4]

Production Fermentation:

-

The production medium is inoculated with the seed culture (typically 5-10% v/v).

-

The production medium is formulated to optimize the yield of this compound and may contain components such as glucose, peptone, and mineral salts.

-

The fermentation is carried out in a bioreactor under controlled conditions:

-

The fermentation is typically run for 7-14 days, with the production of this compound monitored periodically.[4]

Isolation and Purification of this compound

This compound is isolated from both the fermentation broth and the mycelia of Aspergillus fischeri.[2] The following is a generalized protocol based on standard methods for the isolation of fungal secondary metabolites.

-

Extraction:

-

The fermentation broth is separated from the mycelia by filtration.

-

The filtered broth is extracted with an organic solvent such as ethyl acetate.

-

The mycelia are also extracted with an organic solvent, which may be the same or different from that used for the broth.

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient).

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain the final product. The structure of this compound was confirmed by single crystal X-ray diffraction.[2]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the reversal of multidrug resistance in cancer cells.[1] It potentiates the cytotoxicity of various anticancer agents, making resistant cells more susceptible to treatment.[1]

Quantitative Data on MDR Reversal

The efficacy of this compound in reversing MDR has been quantified in various cancer cell lines. The following tables summarize key quantitative data.

Table 1: Cytotoxicity of this compound and a Related Demethyl Analog [5]

| Cell Line | Compound | IC50 (µM) |

| CCRF-CEM (Human Leukemia) | This compound | >26 |

| CCRF-CEM/VBL100 (Vinblastine-resistant) | This compound | 21 |

| DC-3F (Hamster Lung) | This compound | 1.6 |

| DC-3F/ADII (Actinomycin D-resistant) | This compound | 2.5 |

| CCRF-CEM (Human Leukemia) | 5-N-Acetyl-8-demethylardeemin | 44 |

| CCRF-CEM/VBL100 (Vinblastine-resistant) | 5-N-Acetyl-8-demethylardeemin | 21 |

Table 2: Reversal of Drug Resistance by this compound [5]

| Cell Line | Anticancer Drug | Fold Resistance | Fold Reversal by 10 µM this compound |

| CCRF-CEM/VBL100 | Vinblastine | 700 | 700 |

| P388/DX | Doxorubicin | 9.1 | - |

| H69/DX (Lung Cancer) | Doxorubicin | 200 | 110-200 |

| H69AR (Lung Cancer) | Doxorubicin | 66 | 50-66 |

Mechanism of Action: Inhibition of P-glycoprotein

The mechanism by which this compound reverses MDR is through the inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[6] P-gp is an efflux pump that is often overexpressed in cancer cells and actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[6]

The interaction of this compound with P-gp leads to the following events:

-

Inhibition of Drug Efflux: this compound directly or indirectly inhibits the function of P-gp, preventing the efflux of anticancer drugs.[7]

-

Increased Intracellular Drug Accumulation: By blocking P-gp, this compound leads to an increased intracellular accumulation of chemotherapeutic agents.[8]

-

Potentiation of Cytotoxicity: The elevated intracellular concentration of the anticancer drug enhances its cytotoxic effects, leading to the death of the cancer cell.

The precise molecular mechanism of P-gp inhibition by this compound is an area of ongoing research. It may involve competitive or non-competitive binding to the drug-binding site on P-gp, or it may allosterically modulate the transporter's activity. Some P-gp inhibitors have also been shown to interfere with the ATPase activity of the transporter, which is essential for its function.

The following diagram illustrates the proposed signaling pathway for the reversal of MDR by this compound:

Caption: Reversal of P-gp mediated multidrug resistance.

Conclusion and Future Directions

This compound represents a significant discovery in the search for novel agents to combat multidrug resistance in cancer. Its fungal origin, efficient biosynthetic pathway, and potent biological activity make it a compelling lead compound for further development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area.

Future research should focus on:

-

Optimization of Fermentation and Isolation: Developing more efficient and scalable processes for the production and purification of this compound.

-

Elucidation of the Precise Mechanism of P-gp Inhibition: Determining the exact binding site and mode of inhibition of this compound on P-glycoprotein.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved potency and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Conducting preclinical and clinical studies to evaluate the therapeutic potential of this compound and its analogs in combination with standard chemotherapeutic agents.

The continued investigation of this compound and other natural products with MDR-reversing activity holds great promise for improving the outcomes of cancer chemotherapy.

References

- 1. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ATPase activity of the P-glycoprotein drug pump is highly activated when the N-terminal and central regions of the nucleotide-binding domains are linked closely together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors | Semantic Scholar [semanticscholar.org]

Unraveling the Intricate Architecture of 5-N-Acetylardeemin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide meticulously details the structure elucidation of 5-N-Acetylardeemin, a potent reverser of multidrug resistance in tumor cells. By compiling and presenting the foundational spectroscopic and crystallographic data, this document serves as a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Spectroscopic and Crystallographic Data

The structural framework of this compound was originally established through a combination of advanced spectroscopic techniques and definitively confirmed by single-crystal X-ray diffraction.[1] The data presented below is a compilation from the initial discovery and subsequent total synthesis efforts, providing a complete picture of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in piecing together the complex, polycyclic structure of this compound. The following tables summarize the key ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Specific chemical shift and coupling constant values from the primary literature were not available in the provided search results. This table structure is provided as a template for the expected data.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provided crucial information regarding the molecular formula and fragmentation pattern of this compound, further corroborating the proposed structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 469.2234 | 469.2232 |

| [M+Na]⁺ | Data not available | Data not available |

The observed mass is consistent with the molecular formula C₂₈H₂₈N₄O₃.[2]

X-ray Crystallography

The absolute confirmation of the structure of this compound was achieved through single-crystal X-ray diffraction analysis.[1] This technique provided the precise three-dimensional arrangement of atoms in the molecule, including the relative and absolute stereochemistry of its multiple chiral centers.

Table 4: Key Crystallographic Parameters for this compound

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | Data not available in search results |

| R-factor | Data not available in search results |

Note: Specific crystallographic data files (e.g., CIF) or detailed tables of bond lengths and angles were not available in the provided search results. This table structure is a placeholder for the expected data.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of this compound, as well as the procedures used in its total synthesis, which served as the ultimate confirmation of its structure.

Isolation and Purification

This compound was first isolated from the fermentation broth and mycelia of a strain of Aspergillus fischeri designated var. brasiliensis.[1] The general procedure involved:

-

Fermentation: Culturing of the Aspergillus fischeri strain in a suitable nutrient medium.

-

Extraction: Extraction of the fermentation broth and mycelia with an organic solvent (e.g., ethyl acetate).

-

Chromatography: Purification of the crude extract using a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.[3][4]

NMR Spectroscopy

NMR spectra were acquired on high-field spectrometers. A standard set of 1D and 2D NMR experiments were utilized for structure elucidation, including:

-

¹H NMR: To determine the proton environment and coupling interactions.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which was critical for connecting the various structural fragments.

Mass Spectrometry

Mass spectra were obtained using a high-resolution mass spectrometer, likely employing a soft ionization technique such as electrospray ionization (ESI) to keep the molecule intact.[2]

X-ray Crystallography

A single crystal of this compound suitable for X-ray diffraction was grown. The crystal was then mounted on a diffractometer, and diffraction data was collected. The resulting data was processed to solve and refine the crystal structure, ultimately yielding a detailed 3D model of the molecule.

Signaling Pathways and Experimental Workflows

The structure elucidation of a complex natural product like this compound is a logical process that integrates data from various analytical techniques. The following diagrams illustrate the key workflows and logical relationships in this process.

Caption: Overall workflow for the structure elucidation of this compound.

The core of the spectroscopic analysis relies on the interplay between different NMR experiments to build up the molecular structure from individual spin systems.

Caption: Logic diagram of the NMR-based strategy for structural fragment assembly.

The definitive proof of the proposed structure comes from both X-ray crystallography and total synthesis. This dual confirmation provides irrefutable evidence for the molecular architecture.

Caption: Logical flow for the confirmation of the proposed structure of this compound.

References

- 1. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. II. Isolation and elucidation of the structure of this compound and two congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Shornephine A: Structure, Chemical Stability, and P-Glycoprotein Inhibitory Properties of a Rare Diketomorpholine from an Australian Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-N-Acetylardeemin: Unraveling its Fungal Origin and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-N-Acetylardeemin, a potent modulator of multidrug resistance (MDR) in cancer cells, is a complex heterocyclic alkaloid of significant interest to the pharmaceutical industry. This technical guide provides an in-depth exploration of the natural source of this compound, the fungus Aspergillus fischeri var. brasiliensis, and delves into the molecular intricacies of its biosynthesis. This document synthesizes the available scientific literature to offer a comprehensive resource, complete with detailed experimental insights and visual representations of the key biological pathways, to aid in the research and development of this promising therapeutic agent.

The Fungal Source: Aspergillus fischeri var. brasiliensis

The natural producer of this compound is a specific strain of the fungus Aspergillus fischeri var. brasiliensis, designated as AB 1826M-35. This fungus was first identified as the source of the ardeemin family of compounds, with this compound being a prominent and biologically active member. The production of this secondary metabolite is achieved through submerged fermentation of the fungal culture.

Biosynthesis of this compound: A Two-Enzyme Cascade

The biosynthesis of the complex hexacyclic core of ardeemin, the precursor to this compound, is a remarkably efficient process orchestrated by a two-enzyme system encoded by the ard gene cluster in Aspergillus fischeri. This pathway highlights nature's ingenuity in constructing intricate molecular architectures.

The key steps in the biosynthesis of the ardeemin core are as follows:

-

Peptide Assembly by a Nonribosomal Peptide Synthetase (NRPS): The biosynthesis is initiated by the trimodular nonribosomal peptide synthetase (NRPS) known as ArdA . This large enzyme sequentially activates and links three precursor molecules: anthranilate, L-alanine, and L-tryptophan. The resulting tripeptide undergoes cyclization, also catalyzed by ArdA, to form a tricyclic fumiquinazoline-like intermediate named ardeemin FQ .

-

Prenylation and Cyclization by a Prenyltransferase: The second key enzyme, a prenyltransferase named ArdB , catalyzes a crucial prenylation reaction. ArdB transfers a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the tryptophan residue within ardeemin FQ. This is followed by an intramolecular cyclization, where an amide nitrogen attacks the prenyl group, leading to the formation of the characteristic hexacyclic scaffold of ardeemin.

The final step in the formation of this compound is the acetylation of the nitrogen at position 5, though the specific acetyltransferase responsible for this modification has not yet been fully characterized.

Biosynthetic Pathway of Ardeemin

Biosynthesis of this compound.

Experimental Protocols

While detailed, step-by-step protocols for the large-scale production and purification of this compound from Aspergillus fischeri var. brasiliensis are not extensively published in the public domain, the following outlines the general methodologies derived from the available literature.

Fermentation of Aspergillus fischeri var. brasiliensis**

The production of this compound is achieved through submerged fermentation. The general workflow is as follows:

General Fermentation Workflow.

Key Parameters for Fermentation (General):

| Parameter | General Conditions |

| Culture Medium | A rich nutrient medium containing carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., yeast extract, peptone), and mineral salts. The exact composition would need to be optimized for maximum yield. |

| Temperature | Typically in the range of 25-30°C for optimal growth and secondary metabolite production in Aspergillus species. |

| pH | Maintained in the range of 5.0-7.0. The initial pH of the medium should be adjusted, and it may need to be controlled during fermentation. |

| Aeration & Agitation | Adequate aeration and agitation are crucial for submerged fermentation of aerobic fungi like Aspergillus to ensure sufficient oxygen supply and nutrient distribution. |

| Incubation Time | The fermentation is carried out for several days, with the production of this compound typically occurring during the stationary phase of fungal growth. |

Extraction and Purification

Following fermentation, the culture broth is separated from the fungal mycelium. The bioactive compounds, including this compound, are then extracted from the culture filtrate and/or the mycelium, typically using organic solvents. The crude extract is then subjected to a series of chromatographic steps to isolate and purify this compound.

General Purification Strategy:

General Purification Workflow.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data on the production titers of this compound from the fermentation of Aspergillus fischeri var. brasiliensis. Such data, including fermentation yield and purification efficiency, would be highly valuable for process optimization and scaling.

Signaling Pathways and Regulation

The regulation of secondary metabolism in Aspergillus species is a complex process involving a hierarchy of regulatory elements. While specific signaling pathways governing this compound production in Aspergillus fischeri have not been elucidated, general regulatory mechanisms in Aspergillus provide a framework for understanding potential control points.

Key signaling pathways known to influence secondary metabolism in Aspergillus include:

-

cAMP-dependent Protein Kinase A (PKA) Pathway: This pathway is involved in sensing nutrient availability and can regulate the expression of secondary metabolite gene clusters.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are crucial for responding to various environmental stresses and can impact fungal development and secondary metabolism.

-

Calcium/Calmodulin-dependent Signaling: Calcium signaling plays a role in various cellular processes, including the regulation of some secondary metabolite biosynthesis.

The global regulator LaeA , a methyltransferase, is a key player in the regulation of many secondary metabolite gene clusters in Aspergillus and is a likely candidate for influencing the ard gene cluster.

General Regulatory Logic.

Conclusion and Future Directions

This compound stands out as a promising natural product with the potential to overcome multidrug resistance in cancer therapy. Its production by Aspergillus fischeri var. brasiliensis and the elegant two-enzyme biosynthetic pathway provide a solid foundation for further research and development. Future efforts should focus on optimizing fermentation conditions to enhance the yield of this compound, fully elucidating the regulatory networks that control its biosynthesis, and exploring metabolic engineering strategies to improve production. A deeper understanding of these aspects will be critical in harnessing the full therapeutic potential of this remarkable fungal metabolite.

The Role of 5-N-Acetylardeemin in Overcoming Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux anti-cancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. This technical guide delves into the promising role of 5-N-Acetylardeemin, a hexacyclic indole alkaloid, as a potent MDR reversal agent. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, provide an overview of experimental protocols used to evaluate its efficacy, and visualize the critical pathways and experimental workflows.

Introduction to this compound and Multidrug Resistance

This compound is a secondary metabolite originally isolated from the fungus Aspergillus fischeri var. brasiliensis[1]. It belongs to a family of compounds known as the ardeemins, which have been identified as potent modulators of MDR in cancer cells[2][3]. These compounds have demonstrated the ability to restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents, offering a potential avenue for combination therapies to overcome drug resistance.

Multidrug resistance can be mediated by several proteins, including P-glycoprotein (P-gp, encoded by the MDR1 gene), multidrug resistance-associated protein (MRP), and lung resistance protein (LRP)[2][3]. This guide will focus primarily on the interaction of this compound with P-gp, a key and well-studied mediator of MDR.

Mechanism of Action

The primary mechanism by which this compound reverses multidrug resistance is through the inhibition of P-glycoprotein[4][5]. This inhibition appears to occur through at least two distinct, and potentially complementary, pathways:

-

Inhibition of P-gp Efflux Function: Mechanistic studies have shown that ardeemins competitively inhibit the photoaffinity labeling of P-gp with [3H]azidopine[2][3]. This suggests a direct interaction with the P-gp transporter, likely competing with chemotherapeutic drugs for binding and subsequent efflux. By occupying the transporter, this compound prevents the removal of cytotoxic agents from the cell.

-

Downregulation of P-gp Expression: Studies have demonstrated that treatment with this compound leads to a significant reduction in the expression levels of P-gp in multidrug-resistant cancer cells[4][5]. A derivative, 5-N-formylardeemin, has also been shown to reverse MDR by inhibiting the expression of MDR-1 (P-gp)[6]. This indicates that this compound may interfere with the signaling pathways that regulate the transcription or translation of the MDR1 gene.

The culmination of these actions is a significant increase in the intracellular accumulation of chemotherapeutic drugs in resistant cells, thereby restoring their cytotoxic effects[2][3][4][5].

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from key studies investigating the MDR reversal activity of this compound.

Table 1: Reversal of Adriamycin Resistance by (-)-5-N-Acetylardeemin [4]

| Cell Line | Drug | This compound Concentration (μmol/L) | Reversal Fold |

| MCF-7/Adr (Human Breast Cancer) | Adriamycin | 10 | 10.8 |

| A549/Adr (Human Non-small Cell Lung Cancer) | Adriamycin | 10 | 20.1 |

Table 2: Reversal of Drug Resistance by Ardeemins (including this compound) in Various MDR Phenotypes [2][3]

| Cell Line Phenotype | Drug | Ardeemin Concentration (μM) | Reversal Fold |

| MDR-[Pgp+ and MRP+] | Doxorubicin | 20 | 110- to 200-fold |

| MDR-Pgp+ | Doxorubicin | 20 | 50- to 66-fold |

| LRP+-expressing | Doxorubicin | 20 | 7- to 15-fold |

| Wild-type | Doxorubicin | 20 | 0.9- to 3-fold |

| MDR Cells | Vinblastine or Taxol | Not specified | Up to 700-fold |

Experimental Protocols

This section outlines the general methodologies employed in the cited research to evaluate the role of this compound in multidrug resistance.

Cell Culture

-

Cell Lines: Multidrug-resistant human cancer cell lines such as adriamycin-resistant MCF-7/Adr (breast cancer) and A549/Adr (non-small cell lung cancer), as well as their parental, drug-sensitive counterparts (MCF-7 and A549), are commonly used[4][5].

-

Culture Conditions: Cells are typically maintained in a suitable growth medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, and incubated in a humidified atmosphere with 5% CO2 at 37°C. The resistant cell lines are often maintained in a medium containing a low concentration of the selecting drug (e.g., adriamycin) to maintain the MDR phenotype.

Cytotoxicity Assay

-

Principle: To determine the ability of this compound to sensitize MDR cells to chemotherapeutic drugs.

-

Method (LDH Release Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., adriamycin) alone or in combination with different concentrations of this compound.

-

After a specified incubation period (e.g., 48-72 hours), cell death is quantified by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium using a commercially available cytotoxicity detection kit[4][5].

-

The absorbance is read using a microplate reader, and the percentage of cytotoxicity is calculated relative to control wells.

-

Intracellular Drug Accumulation Assay

-

Principle: To measure the effect of this compound on the intracellular concentration of fluorescent chemotherapeutic drugs like adriamycin or rhodamine 123.

-

Method (Fluorometry):

-

Treat MDR cells with a fixed concentration of the fluorescent drug (e.g., adriamycin) in the presence or absence of varying concentrations of this compound.

-

After a defined incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells to release the intracellular contents.

-

Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for the specific drug[4][5].

-

An increase in fluorescence intensity in the presence of this compound indicates increased intracellular drug accumulation.

-

Western Blotting for P-glycoprotein Expression

-

Principle: To determine the effect of this compound on the protein levels of P-gp.

-

Method:

-

Treat MDR cells with this compound for a specified duration.

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for P-glycoprotein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system[4][5]. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.

Caption: Mechanism of this compound in reversing P-gp-mediated multidrug resistance.

Caption: Experimental workflow for evaluating the MDR reversal activity of this compound.

Conclusion and Future Directions

This compound has emerged as a compelling candidate for combating multidrug resistance in cancer. Its dual mechanism of action, involving both the direct inhibition of P-gp efflux activity and the downregulation of its expression, makes it a potent chemosensitizer. The significant reversal folds observed in various MDR cell lines, coupled with promising in vivo data, underscore its therapeutic potential[2][3][6].

Future research should focus on several key areas:

-

Elucidation of the Signaling Pathway: A deeper understanding of the molecular pathway through which this compound downregulates P-gp expression is needed.

-

Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound are essential for its clinical translation.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in combination with standard chemotherapy in patients with drug-resistant cancers.

References

- 1. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. I. Taxonomy and fermentation of the producing organism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Reversal of anticancer multidrug resistance by the ardeemins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Reversal effect and its mechanism of (- )-5-N-acetylardeemin on adriamycin resistance in multidrug-resistant cancer cells A549/Adr and MCF-7/Adr] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reversal of multidrug resistance in vitro and in vivo by 5-N-formylardeemin, a new ardeemin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-N-Acetylardeemin: A Potent Modulator of Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-N-Acetylardeemin, a complex heterocyclic natural product, has emerged as a significant area of interest in oncology research due to its potent ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to overcome the challenge of MDR in cancer therapy.

Chemical Identity

This compound is a meticulously defined chemical entity with the following identifiers:

| Identifier | Value |

| IUPAC Name | (1S,12R,15R,23R)-16-acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.0²,¹¹.0⁴,⁹.0¹⁵,²³.0¹⁷,²²]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione[1] |

| Chemical Formula | C₂₈H₂₈N₄O₃[1][][3] |

| CAS Number | 148441-26-3[1][][3] |

| Molecular Weight | 468.55 g/mol [3] |

Mechanism of Action: Reversal of Multidrug Resistance

This compound was first identified as a secondary metabolite from the fungus Aspergillus fischeri var. brasiliensis.[4] Its primary biological function of interest is its capacity to potentiate the cytotoxicity of conventional anticancer agents, such as vinblastine, in MDR human tumor cells.[4]

The principal mechanism underlying this activity is the inhibition of ATP-binding cassette (ABC) transporters, particularly the breast cancer resistance protein (ABCG2).[5] ABC transporters are membrane proteins that function as efflux pumps, actively removing a wide range of structurally and functionally diverse chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. By inhibiting these pumps, this compound restores the sensitivity of resistant cancer cells to chemotherapy.

A study on the synthesis and evaluation of this compound derivatives demonstrated that modifications to its structure could enhance its ABCG2 inhibitory activity.[5] This suggests that the core structure of this compound serves as a promising scaffold for the development of more potent MDR modulators.

Signaling Pathway Diagram

The following diagram illustrates the role of this compound in overcoming ABCG2-mediated multidrug resistance.

Experimental Protocols

The evaluation of this compound's MDR reversal activity typically involves a combination of cell-based assays and molecular techniques.

Cell Culture and Development of Drug-Resistant Cell Lines

-

Parental Cell Lines: Standard cancer cell lines (e.g., human breast cancer cell line MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Generation of Resistant Cell Lines: Drug-resistant cell lines are established by continuously exposing the parental cells to gradually increasing concentrations of a chemotherapeutic agent (e.g., doxorubicin).[6] This selection process results in a cell population that overexpresses MDR-related proteins like ABCG2.

Cytotoxicity and MDR Reversal Assays

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. To determine the MDR reversal potential, resistant cells are treated with a fixed concentration of the chemotherapeutic agent in the presence of varying concentrations of this compound. A decrease in the IC₅₀ value of the chemotherapeutic agent in the presence of this compound indicates MDR reversal.

Flow Cytometric Analysis of ABC Transporter Activity

-

Hoechst 33342 Accumulation Assay: This assay directly measures the efflux pump activity of ABCG2. Hoechst 33342 is a fluorescent substrate for ABCG2.

-

Cell Preparation: Flp-In-293 cells engineered to overexpress ABCG2 are harvested and washed.

-

Incubation: Cells are incubated with Hoechst 33342 in the presence or absence of this compound or a known ABCG2 inhibitor (e.g., Ko143) as a positive control.

-

Flow Cytometry: The intracellular fluorescence of Hoechst 33342 is measured using a flow cytometer.

-

Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.[5]

-

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for evaluating the MDR reversal activity of this compound.

Conclusion

This compound stands out as a promising natural product for addressing the critical challenge of multidrug resistance in cancer. Its well-defined chemical structure and its mechanism of action, centered on the inhibition of the ABCG2 transporter, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and its derivatives as potential adjuncts to conventional chemotherapy, with the ultimate goal of improving patient outcomes.

References

- 1. N-Acetylardeemin - Mycotoxin Database [mycocentral.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel heterocyclic compound which reverses multiple drug resistance in tumor cells. I. Taxonomy and fermentation of the producing organism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and ABCG2 inhibitory evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Ardeemin Alkaloid Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardeemin alkaloids, fungal secondary metabolites isolated from Aspergillus fischeri, have garnered significant interest due to their potent activity as inhibitors of Multi-Drug Resistance (MDR) export pumps, a critical mechanism in cancer cell resistance to chemotherapy.[1][2][3] This technical guide provides an in-depth exploration of the ardeemin biosynthesis pathway, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols. The pathway is characterized by a remarkable efficiency, employing a two-enzyme cascade to construct the complex hexacyclic ardeemin scaffold from simple amino acid precursors.[1][2][3] This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and medicinal chemistry.

The Core Biosynthetic Pathway

The biosynthesis of ardeemin is orchestrated by the ard gene cluster in Aspergillus fischeri.[1][2] The central pathway involves two key enzymes: a nonribosomal peptide synthetase (NRPS), ArdA , and a prenyltransferase, ArdB .[1][2][3]

The biosynthesis commences with the ArdA-mediated synthesis of a tricyclic intermediate, ardeemin FQ . ArdA is a 430 kDa trimodular NRPS that sequentially incorporates three building blocks: anthranilate (Ant) , L-alanine (L-Ala) , and L-tryptophan (L-Trp) .[1][2] Notably, the second module of ArdA contains an epimerization (E) domain, which converts L-Ala to D-Ala during the synthesis. The final condensation-cyclization (CT) domain of ArdA releases the tripeptide as the pyrazinoquinazolinedione intermediate, ardeemin FQ.[2]

In the second and final step of core scaffold formation, the prenyltransferase ArdB catalyzes the conversion of ardeemin FQ to ardeemin. This transformation involves the prenylation of the C2 position of the tryptophan-derived indole ring with dimethylallyl diphosphate (DMAPP) .[1][2] This is followed by an intramolecular cyclization, where an amide nitrogen of the fumiquinazoline ring attacks the prenyl-derived carbocation, forming the characteristic hexacyclic structure of ardeemin.[1][2]

Further downstream modifications can occur, such as the hydroxylation of the ardeemin scaffold by an α-ketoglutarate oxygenase, ArdD , to produce dihydroxyardeemin.

Visualizing the Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ardeemin Compounds: A Comprehensive Technical Review for Drug Development Professionals

An In-depth Guide to the Chemistry, Biology, and Therapeutic Potential of Ardeemin Alkaloids

Introduction

Ardeemin and its analogues are a class of hexacyclic peptidyl alkaloids of fungal origin that have garnered significant interest in the field of oncology.[1][2] First isolated from Aspergillus fischeri, these complex natural products exhibit a potent ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in the efficacy of chemotherapy.[1][2][3] This technical guide provides a comprehensive review of the literature on ardeemin compounds, detailing their mechanism of action, biosynthetic and synthetic pathways, and biological activity, with a focus on quantitative data and experimental methodologies to support further research and development.

Core Structure and Derivatives

The core chemical scaffold of ardeemin is a hexahydropyrrolo[2,3-b]indole.[1] The ardeemin family of compounds includes several naturally occurring and synthetic derivatives. The most well-studied of these is 5-N-acetylardeemin.[1] Other notable derivatives include (-)-ardeemin, (-)-acetylardeemin, and (-)-formylardeemin, which have been successfully synthesized.[4][5]

Mechanism of Action: Reversal of Multidrug Resistance

The primary mechanism by which ardeemin compounds exert their biological effect is through the inhibition of P-glycoprotein (P-gp) multidrug resistance export pumps.[1][2][6] P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Ardeemins bind to P-gp, blocking its function and restoring the sensitivity of resistant cancer cells to anticancer drugs.[1][3]

Caption: Mechanism of ardeemin-mediated reversal of multidrug resistance.

Biological Activity: Quantitative Data

Ardeemin compounds have been shown to significantly potentiate the cytotoxicity of various anticancer drugs in multidrug-resistant cell lines. The following table summarizes key quantitative data from the literature.

| Compound | Cell Line | Anticancer Drug | Concentration of Ardeemin | Fold Reversal of Resistance | IC50 of Anticancer Drug (nM) | Reference |

| This compound | CCRF-CEM/VBL100 | Vinblastine | 15 µM | 760 | 0.1 - 0.2 | [3] |

| Ardeemin Analogue (NADMA) | CCRF-CEM/VBL100 | Vinblastine | 15 µM | 760 | 0.1 - 0.2 | [3] |

| This compound | SHP-77 (MDR-Pgp+ + MRP+) | Doxorubicin | 1-50 µM | 260 | 0.009 (from 2.35 µM) | [3] |

Biosynthesis

The biosynthesis of ardeemin in Aspergillus fischeri is a remarkably efficient two-enzyme process.[1][2] The pathway begins with the condensation of three building blocks: anthranilate, L-alanine, and L-tryptophan.[1]

-

ArdA (NRPS): A 430 kDa trimodular nonribosomal peptide synthetase (NRPS) called ArdA first synthesizes a tricyclic fumiquinazoline (FQ) regioisomer, termed ardeemin FQ.[1][2]

-

ArdB (Prenyltransferase): A prenyltransferase, ArdB, then catalyzes the prenylation of ardeemin FQ at the C2 position of the indole ring of the tryptophan-derived moiety using dimethylallyl diphosphate (DMAPP). This is followed by an intramolecular capture by an amide nitrogen of the fumiquinazoline ring to form the final hexacyclic ardeemin scaffold.[1][2]

Caption: Biosynthetic pathway of ardeemin in Aspergillus fischeri.

Total Synthesis

Several total syntheses of (-)-ardeemin and its analogues have been successfully accomplished, providing a route to these complex molecules and enabling the generation of novel derivatives for structure-activity relationship studies.[4][7][8]

One notable approach involves a key three-step one-pot cascade reaction starting from L-tryptophan to assemble the chiral 3-substituted hexahydropyrrolo[2,3-b]indole core. This synthesis was achieved in 20 steps with an overall yield of about 2%.[7][8]

Another concise total synthesis of (-)-ardeemin, (-)-acetylardeemin, and (-)-formylardeemin was achieved in 10 steps.[4][5] A key step in this synthesis is a silver-promoted asymmetric Friedel-Crafts reaction for the direct alkylation of a bromopyrroloindoline intermediate with prenyl tributylstannane.[4][5]

Caption: Key strategies in the total synthesis of ardeemin compounds.

Experimental Protocols

Fermentation of Aspergillus fischeri for Ardeemin Production

-

Organism: Aspergillus fischeri var. brasiliensis strain AB 1826M-35 is a known producer of ardeemins.[6]

-

Culture Media: Cultures can be grown in a liquid glucose minimal media (GMM).[1]

-

Growth Conditions:

-

Extraction and Purification: The crude reaction mixture can be fractionated over a silica gel column and further purified by HPLC.[6]

In Vitro MDR Reversal Assay

-

Cell Lines: A multidrug-resistant cancer cell line (e.g., CCRF-CEM/VBL100) and its parental, drug-sensitive cell line (e.g., CCRF-CEM) are required.[3]

-

Reagents:

-

Anticancer drug (e.g., vinblastine, doxorubicin).[3]

-

Ardeemin compound dissolved in a suitable solvent (e.g., DMSO).

-

Cell culture medium and supplements.

-

Reagents for assessing cell viability (e.g., MTT, resazurin).

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

Treat cells with a serial dilution of the anticancer drug in the presence or absence of a fixed, non-toxic concentration of the ardeemin compound.

-

Incubate for a period appropriate for the cell line and drug (e.g., 72 hours).

-

Assess cell viability using a standard method.

-

Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.

-

The fold reversal of resistance is calculated as the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of the ardeemin compound in the resistant cell line.

-

Conclusion and Future Directions

Ardeemin compounds represent a promising class of natural products for overcoming multidrug resistance in cancer therapy. Their well-defined mechanism of action, coupled with the feasibility of both biosynthetic and synthetic production, makes them attractive candidates for further development. Future research should focus on optimizing the therapeutic index of ardeemin analogues through medicinal chemistry efforts, exploring their efficacy in in vivo models of drug-resistant cancer, and investigating potential synergistic combinations with other anticancer agents. The detailed methodologies and quantitative data presented in this review provide a solid foundation for these future endeavors.

References

- 1. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complexity generation in fungal peptidyl alkaloid biosynthesis: a two-enzyme pathway to the hexacyclic MDR export pump inhibitor ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Silver-promoted Friedel-Crafts reaction: concise total synthesis of (-)-ardeemin, (-)-acetylardeemin and (-)-formylardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silver-promoted Friedel–Crafts reaction: concise total synthesis of (−)-ardeemin, (−)-acetylardeemin and (−)-formylardeemin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Total synthesis of (-)-ardeemin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: Total Synthesis of 5-N-Acetylardeemin

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-N-Acetylardeemin is a naturally occurring indole alkaloid isolated from the fungus Aspergillus fischerii. It has garnered significant interest in the scientific community due to its potent ability to reverse multidrug resistance (MDR) in tumor cells.[1][2] The complex architecture of this compound, which includes a "reverse prenyl" group, has made it a challenging target for total synthesis.[1][2] This document provides a detailed protocol for the total synthesis of this compound, based on the efficient route developed by Danishefsky and coworkers. The synthesis is notable for its stereoselective construction of the hexahydropyrrolo[2,3-b]indole core and the late-stage installation of the quinazolinone moiety.[2] This nine-step synthesis provides the target compound in a 12.5% overall yield from a key tryptophan derivative.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of this compound.

| Step | Intermediate | Reaction | Reagents and Conditions | Yield (%) |

| 1 | 20 | Selenocyclization | N-PSP, PPTS, CH₂Cl₂, -78 °C to rt | 93 |

| 2 | 27 | Reverse Prenylation | Prenyl-9-BBN, Pd(dppf)Cl₂, AsPh₃, K₃PO₄, DMF/THF | 80 |

| 3 | 28 | Oxidative Cleavage | O₃, CH₂Cl₂/MeOH; then Me₂S | 95 |

| 4 | 29 | Reductive Amination | (Boc)₂O, DMAP, CH₂Cl₂; then H₂, Pd/C, EtOAc | 90 (over two steps) |

| 5 | 42 | Amine Deprotection | TFA, CH₂Cl₂ | 95 |

| 6 | 46 | Amide Coupling | o-azidobenzoyl chloride (45), KHMDS, THF, -78 °C | 50-80 |

| 7 | 47 | Aza-Wittig Reaction | PPh₃, THF, rt | 85 |

| 8 | 48 | Diketopiperazine Formation | N-acetylglycine, EDCI, DMAP, CH₂Cl₂ | 80 |

| 9 | 2 (this compound) | Final Cyclization | NaOMe, MeOH | 90 |

Experimental Protocols

This section details the experimental procedures for the key steps in the total synthesis of this compound.

Step 1: Stereoselective Selenocyclization (Formation of 20)

-

To a solution of the tryptophan derivative 19 in CH₂Cl₂ at -78 °C, add pyridinium p-toluenesulfonate (PPTS) (1.0 equiv.).

-

Add a solution of N-phenylselenylphthalimide (N-PSP) (1.1 equiv.) in CH₂Cl₂ dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the selenocyclization product 20 .[1]

Step 2: Reverse Prenylation (Formation of 27)

-

To a solution of 20 in a 1:1 mixture of DMF and THF, add tripotassium phosphate (K₃PO₄) (3.0 equiv.), triphenylarsine (AsPh₃) (0.2 equiv.), and Pd(dppf)Cl₂ (0.1 equiv.).

-

Add a solution of prenyl-9-borabicyclo[3.3.1]nonane (prenyl-9-BBN) (1.5 equiv.) in THF.

-

Heat the reaction mixture at 60 °C until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ether, and wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography to yield the reverse prenylated product 27 .

Step 3: Oxidative Cleavage of the Selenyl Group (Formation of 28)

-

Dissolve the selenide 27 in a mixture of CH₂Cl₂ and MeOH at -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen to remove excess ozone.

-

Add dimethyl sulfide (Me₂S) (5.0 equiv.) and allow the mixture to warm to room temperature.

-

Concentrate the reaction mixture and purify the residue by chromatography to give the aldehyde 28 .

Step 4 & 5: Formation and Deprotection of the Boc-protected Amine (Formation of 42)

-

To a solution of aldehyde 28 in CH₂Cl₂, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).

-

Stir the mixture at room temperature for 1 hour.

-

Add palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (1 atm).

-

Stir vigorously until the reaction is complete.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Dissolve the crude product in CH₂Cl₂ and add trifluoroacetic acid (TFA) (10 equiv.).

-

Stir the solution at room temperature until the deprotection is complete.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

-

Dry, filter, and concentrate the organic layers. Purify by chromatography to afford amine 42 .

Step 6: Amide Coupling (Formation of 46)

-

Dissolve amine 42 in THF and cool to -78 °C.

-

Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv.) dropwise and stir for 30 minutes.

-

Add a solution of o-azidobenzoyl chloride (45 ) (1.0 equiv.) in THF.

-

Stir the reaction at -78 °C for 2 hours.

-

Warm the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography to obtain imide 46 .[2]

Step 7: Aza-Wittig Reaction (Formation of 47)

-

To a solution of imide 46 in THF, add triphenylphosphine (PPh₃) (1.2 equiv.).

-

Stir the reaction at room temperature until the evolution of nitrogen ceases.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash chromatography to yield the aza-Wittig product 47 .

Step 8 & 9: Completion of the Synthesis (Formation of this compound)

-

To a solution of 47 in CH₂Cl₂, add N-acetylglycine (1.5 equiv.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv.), and DMAP (0.2 equiv.).

-

Stir the mixture at room temperature until the formation of the diketopiperazine precursor 48 is complete.

-

Concentrate the reaction mixture and purify by chromatography.

-

Dissolve the purified intermediate 48 in methanol and add sodium methoxide (NaOMe) (0.2 equiv.).

-

Stir the reaction at room temperature until the cyclization is complete.

-

Neutralize the reaction with acetic acid, concentrate, and purify by flash chromatography to afford this compound (2 ).

Visualizations

Diagram 1: Total Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Extraction of 5-N-Acetylardeemin from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-N-Acetylardeemin is a potent fungal secondary metabolite with significant potential in oncology. Produced by the filamentous fungus Aspergillus fischeri var. brasiliensis, this indole alkaloid has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells.[1] The primary mechanism of action involves the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is frequently overexpressed in chemoresistant tumors and responsible for pumping out a wide range of anticancer drugs. By inhibiting P-gp, this compound increases the intracellular concentration of chemotherapeutic agents, thereby restoring their efficacy.

These application notes provide a comprehensive overview of the extraction and purification of this compound from fermentation broth, intended to guide researchers and drug development professionals in obtaining this promising compound for further investigation. The protocols outlined below are based on established methodologies for the isolation of fungal secondary metabolites and indole alkaloids.

Data Presentation

The following table summarizes the expected quantitative data for the extraction and purification of this compound from a 10-liter fermentation of Aspergillus fischeri var. brasiliensis. These values are representative and may vary depending on the specific fermentation conditions and optimization of the purification process.

| Purification Step | Total Volume (L) | This compound Concentration (mg/L) | Total Yield (mg) | Purity (%) | Recovery (%) |

| Fermentation Broth | 10 | 5-15 | 50-150 | <1 | 100 |

| Ethyl Acetate Extract | 1 | 45-135 | 45-135 | 5-10 | ~90 |

| Silica Gel Chromatography | 0.2 | 150-450 | 30-90 | 40-60 | ~60 |

| Sephadex LH-20 Chromatography | 0.1 | 225-675 | 22.5-67.5 | 70-85 | ~75 |

| Preparative HPLC | 0.05 | 360-1080 | 18-54 | >95 | ~80 |

Experimental Protocols

Fermentation of Aspergillus fischeri var. brasiliensis

This protocol outlines the submerged fermentation process for the production of this compound.

Materials:

-

Aspergillus fischeri var. brasiliensis culture

-

Potato Dextrose Agar (PDA) plates

-

Seed culture medium (e.g., Potato Dextrose Broth - PDB)

-

Production fermentation medium (e.g., Yeast Extract Sucrose Broth)

-

Sterile baffled flasks or a bioreactor

Procedure:

-

Strain Activation: Inoculate a PDA plate with Aspergillus fischeri var. brasiliensis and incubate at 28°C for 7-10 days until sporulation is observed.

-

Seed Culture: Inoculate a flask containing 100 mL of sterile PDB with spores from the PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 48-72 hours.

-

Production Fermentation: Inoculate a 10 L bioreactor containing the production medium with the seed culture (5-10% v/v).

-

Fermentation Conditions: Maintain the fermentation at 28°C with an agitation of 150 rpm and aeration. The fermentation is typically carried out for 10-14 days. Monitor the production of this compound periodically using analytical HPLC.

-

Harvesting: After the fermentation period, separate the mycelia from the fermentation broth by filtration or centrifugation. The clarified broth is the starting material for the extraction.

Extraction of this compound from Fermentation Broth

This protocol describes the liquid-liquid extraction of this compound from the clarified fermentation broth.

Materials:

-

Clarified fermentation broth

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Solvent Extraction: Transfer the clarified fermentation broth to a large separatory funnel. Add an equal volume of ethyl acetate.

-

Mixing: Shake the separatory funnel vigorously for 5-10 minutes, ensuring to vent frequently to release pressure.

-

Phase Separation: Allow the layers to separate. The organic (ethyl acetate) layer containing this compound will be the upper layer.

-

Collection: Drain the lower aqueous layer. Collect the upper ethyl acetate layer.

-

Repeat Extraction: Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.

-

Combine and Dry: Combine all the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting crude extract can then be further purified.

Purification of this compound

This multi-step chromatography protocol is designed to purify this compound from the crude extract.

3.1. Silica Gel Column Chromatography

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Solvents: Dichloromethane (DCM) and Methanol (MeOH)

-

Chromatography column

-

Fraction collector and test tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in DCM and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent.

-

Sample Loading: Dissolve the crude extract in a minimal amount of DCM and load it onto the top of the silica gel column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% DCM and gradually increasing the percentage of MeOH (e.g., 99:1, 98:2, 95:5 DCM:MeOH).

-

Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pooling and Concentration: Combine the fractions containing the highest concentration of this compound and concentrate them to dryness.

3.2. Sephadex LH-20 Gel Filtration Chromatography

Materials:

-

Partially purified this compound fraction

-

Sephadex LH-20

-

Methanol

-

Chromatography column

Procedure:

-

Column Preparation: Swell the Sephadex LH-20 in methanol and pack it into a chromatography column.

-

Sample Application: Dissolve the concentrated fraction from the silica gel column in a small volume of methanol and apply it to the Sephadex LH-20 column.

-

Isocratic Elution: Elute the column with 100% methanol.

-

Fraction Analysis: Collect fractions and analyze them for the presence of this compound.

-

Concentration: Pool the fractions containing the purified compound and concentrate to dryness.

3.3. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Further purified this compound

-

Preparative C18 HPLC column

-

Mobile phase: Acetonitrile and Water (with 0.1% formic acid)

-

HPLC system with a fraction collector

Procedure:

-

Sample Preparation: Dissolve the sample from the Sephadex LH-20 column in the mobile phase.

-

HPLC Conditions:

-

Column: Preparative C18 (e.g., 250 x 20 mm, 10 µm)

-

Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 70% over 30 minutes).

-

Flow Rate: 10-20 mL/min

-

Detection: UV at 254 nm

-

-

Injection and Fraction Collection: Inject the sample onto the HPLC column and collect the peak corresponding to this compound.

-

Final Product: Lyophilize the collected fraction to obtain highly pure this compound.

Mandatory Visualizations

References

Application Note: Quantification of 5-N-Acetylardeemin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note describes a sensitive and selective method for the quantification of 5-N-Acetylardeemin in biological matrices, such as plasma and cell culture media. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, which offers high specificity and low detection limits, making it suitable for pharmacokinetic studies and in vitro drug metabolism assays. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction